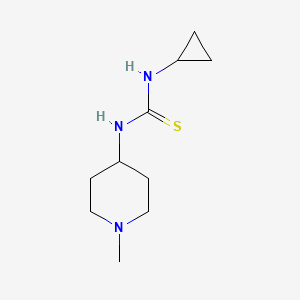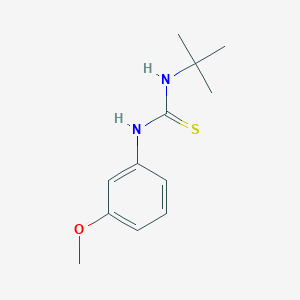
N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea (CMPT) is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. It belongs to the class of thiourea derivatives and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea is not fully understood. However, it has been suggested that N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea may exert its neuroprotective effects by inhibiting the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has also been shown to modulate the activity of ion channels such as the NMDA receptor and the voltage-gated calcium channel.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine in the brain. N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has also been shown to reduce oxidative stress and inflammation, which are associated with neurodegenerative diseases. In addition, N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea is its neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea. One area of research could focus on the development of more efficient synthesis methods for N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea. Another area of research could focus on the optimization of the dosage and administration of N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea for maximum efficacy. In addition, further studies could investigate the potential use of N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Overall, N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications in the field of neuroscience.
合成法
N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea can be synthesized using a variety of methods. One such method involves the reaction of 1-methyl-4-piperidone with cyclopropyl isocyanate in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with thiosemicarbazide to obtain N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea.
科学的研究の応用
N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has been extensively studied for its potential applications in the field of neuroscience. It has been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has also been shown to exhibit anticonvulsant properties and has been investigated for its potential use in the treatment of epilepsy.
特性
IUPAC Name |
1-cyclopropyl-3-(1-methylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3S/c1-13-6-4-9(5-7-13)12-10(14)11-8-2-3-8/h8-9H,2-7H2,1H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLANTKPQZAWOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=S)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Cyclopropyl-3-(1-methylpiperidin-4-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5878865.png)
![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)



![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)

![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)

![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)